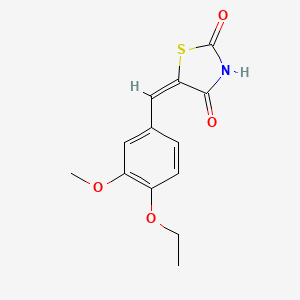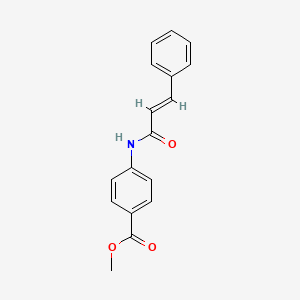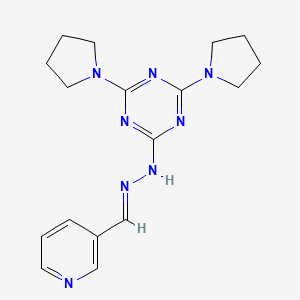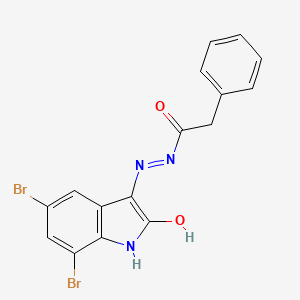![molecular formula C21H23FN4O4 B15043577 (2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B15043577.png)
(2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide is a complex organic compound with a unique structure that includes dimethylamino, fluorophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dimethylamino propyl group, followed by the introduction of the fluorophenyl and nitrophenyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorophenyl derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its effects on different biological targets, with the aim of developing new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl and nitrophenyl derivatives, such as:
- N-(3-dimethylaminopropyl)-2-fluoro-4-nitrobenzamide
- N-(3-dimethylaminopropyl)-3-fluoro-4-nitrobenzamide
Uniqueness
What sets (2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23FN4O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[(E)-3-[3-(dimethylamino)propylamino]-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H23FN4O4/c1-25(2)13-5-12-23-21(28)19(14-16-6-3-4-7-18(16)22)24-20(27)15-8-10-17(11-9-15)26(29)30/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,23,28)(H,24,27)/b19-14+ |
InChI Key |
FLUSMUDYLSCLCG-XMHGGMMESA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C\C1=CC=CC=C1F)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B15043502.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15043510.png)
![6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15043515.png)
![2,4-dichloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B15043517.png)

![3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15043531.png)
![4-bromo-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B15043534.png)
![2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B15043554.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15043565.png)


![(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043591.png)
